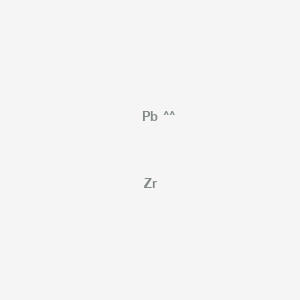

Lead;zirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lead zirconate titanate, a compound of lead, zirconium, titanium, and oxygen, is known for its unique piezoelectric properties. Its chemical formula is Pb[Zr_xTi_{1-x}]O_3, where x can vary between 0 and 1. This compound is widely used in various applications due to its ability to convert mechanical stress into electrical charges and vice versa .

Méthodes De Préparation

Lead zirconate titanate can be synthesized through several methods, including solid-state reaction, sol-gel processing, and chemical vapor synthesis. The solid-state reaction involves mixing lead oxide, zirconium oxide, and titanium oxide powders, followed by calcination at high temperatures. The sol-gel method involves hydrolyzing metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound. Chemical vapor synthesis involves reacting volatile metal compounds in a high-temperature environment to form the compound .

Analyse Des Réactions Chimiques

Lead zirconate titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halides. For example, in the presence of hydrogen, lead zirconate titanate can be reduced to form lead and zirconium oxides. In the presence of oxygen, it can undergo oxidation to form lead and zirconium oxides. Substitution reactions can occur with halides, leading to the formation of lead and zirconium halides .

Applications De Recherche Scientifique

Lead zirconate titanate has numerous scientific research applications. In chemistry, it is used as a catalyst for various reactions. In biology, it is used in sensors and actuators due to its piezoelectric properties. In medicine, it is used in ultrasound imaging systems and piezoelectric injectors. In industry, it is used in capacitors, memory devices, and energy storage systems .

Mécanisme D'action

The mechanism of action of lead zirconate titanate involves its piezoelectric properties. When mechanical stress is applied to the compound, it generates an electric charge due to the displacement of central metal ions within its perovskite crystal structure. This electric charge can then be used to power various devices or sensors. The molecular targets involved in this process include the central metal ions and the surrounding oxygen atoms .

Comparaison Avec Des Composés Similaires

Lead zirconate titanate is unique compared to other similar compounds due to its high piezoelectric efficiency and stability at high temperatures. Similar compounds include barium titanate and lead magnesium niobate, which also exhibit piezoelectric properties but have lower efficiency and stability. Lead zirconate titanate’s ability to maintain its properties at high temperatures makes it more suitable for applications requiring high thermal stability .

Propriétés

Numéro CAS |

125390-18-3 |

|---|---|

Formule moléculaire |

PbZr |

Poids moléculaire |

298 g/mol |

Nom IUPAC |

lead;zirconium |

InChI |

InChI=1S/Pb.Zr |

Clé InChI |

QNZFKUWECYSYPS-UHFFFAOYSA-N |

SMILES canonique |

[Zr].[Pb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)